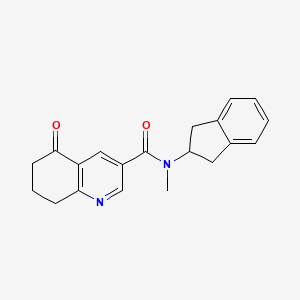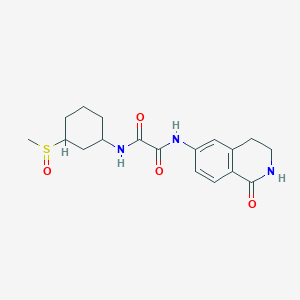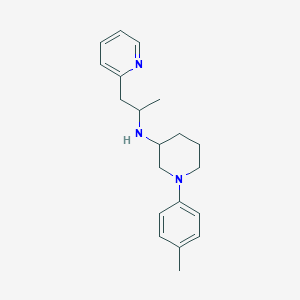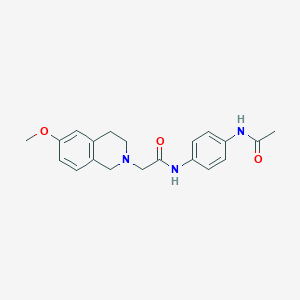![molecular formula C16H26N6O2 B7435994 N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)
N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide, also known as C646, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer research.
Mecanismo De Acción
N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide binds to the catalytic domain of p300/CBP and blocks its ability to acetylate histones and other proteins. This results in the downregulation of genes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, prostate, and colon cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide has been shown to have anti-inflammatory effects and to reduce the severity of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide is its specificity for p300/CBP, which allows for targeted inhibition of this enzyme without affecting other histone acetyltransferases. However, N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
Future research on N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide could focus on its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. In addition, further studies could explore the effects of N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide on other cellular processes beyond histone acetylation, such as DNA damage repair and cell signaling pathways. Finally, efforts could be made to improve the solubility and bioavailability of N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide to make it more accessible for use in experimental settings.
Métodos De Síntesis
N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide can be synthesized through a multi-step process involving the reaction of 4-cyanopyrazole with tert-butyl bromoacetate, followed by the reaction of the resulting compound with 3-(dimethylamino)propylamine and oxalyl chloride. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide has been extensively studied for its potential use in cancer research. Specifically, it has been shown to inhibit the activity of the histone acetyltransferase p300/CBP, which is involved in the regulation of gene expression. This inhibition leads to changes in the acetylation status of histones and other proteins, ultimately affecting the transcription of genes involved in cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O2/c1-11(21(5)6)7-8-18-14(23)15(24)19-13-12(9-17)10-22(20-13)16(2,3)4/h10-11H,7-8H2,1-6H3,(H,18,23)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSORNVUVHWQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C(=O)NC1=NN(C=C1C#N)C(C)(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435920.png)
![N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide](/img/structure/B7435925.png)
![N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7435928.png)



![Methyl 5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate](/img/structure/B7435959.png)
![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
![1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine](/img/structure/B7435981.png)



![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)